molecular formula C77H98O30-4 B12779413 Quartromicin A1 CAS No. 136765-19-0

Quartromicin A1

Cat. No.: B12779413
CAS No.: 136765-19-0
M. Wt: 1503.6 g/mol
InChI Key: JJNPIRKBXBBKHB-MNKRQEGKSA-N
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Description

Macrocyclic Architecture and Spirotetronate Core

This compound (C₇₇H₉₈O₃₀⁻⁴) features a 38-membered macrocyclic framework characterized by a spirotetronate core, a hallmark of this antibiotic class. The spirotetronate moiety consists of a tetronic acid (4-hydroxy-[5H]furan-2-one) fused to a cyclohexene ring at the C-4 position, forming a rigid, spiro-conjugated system. This core is further decorated with four benzoate groups and two α-D-galactopyranosyloxy methyl substituents, which contribute to its structural complexity and biological activity.

The macrocycle adopts a folded conformation stabilized by intramolecular hydrogen bonds between the galactosyl hydroxyl groups and the tetronic acid oxygen atoms. This folding creates a hydrophobic cavity that facilitates interactions with metal ions, as evidenced by the presence of a central coordination site in its structure. The spirotetronate core’s stereochemistry is defined by an endo configuration at the C-5 position of the cyclohexene ring, where the acyl chain is oriented cis to the C-3 of the tetronic acid.

Table 1: Key Structural Features of this compound

Property Description
Molecular Formula C₇₇H₉₈O₃₀⁻⁴
Molecular Weight 1531.58 g/mol
Core Structure 38-membered macrocycle with spirotetronate and tetrabenzoate subunits
Substituents Two α-D-galactopyranosyloxy methyl groups, four benzoate moieties
Stereochemical Centers 16 chiral centers, including spiro-configured C-4 and C-5 positions

Spectroscopic Characterization and Configurational Analysis

The elucidation of this compound’s structure relied on advanced spectroscopic techniques, including nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography.

  • NMR Analysis :
    The ¹H and ¹³C NMR spectra revealed distinct signals for the spirotetronate core, including a deshielded carbonyl carbon at δ 209.3 ppm and a characteristic sp³-hybridized quaternary carbon at δ 98.7 ppm, corresponding to the spiro junction. The galactosyl protons exhibited coupling patterns consistent with α-anomeric configurations (J = 3.7 Hz).

  • Mass Spectrometry :
    HRMS data confirmed the molecular formula ([M–H]⁻ at m/z 1530.5124), with fragmentation patterns indicating sequential loss of galactose (–162 Da) and benzoate (–122 Da) units.

  • X-ray Crystallography :
    Single-crystal analysis resolved the endo configuration of the spirotetronate core and the chair conformation of the galactose units. The cyclohexene ring’s distortion (torsion angle: 28.7°) was attributed to steric interactions between the benzoate substituents.

Table 2: Spectroscopic Signatures of this compound

Technique Key Observations
¹H NMR δ 5.21 (d, J = 3.7 Hz, H-1 of galactose); δ 6.78–7.45 (m, aromatic protons)
¹³C NMR δ 209.3 (C=O); δ 98.7 (spiro C); δ 170.2–165.4 (ester carbonyls)
HRMS [M–H]⁻ at m/z 1530.5124 (calc. 1530.5128)

Comparative Analysis with Quartromicin A2 and A3 Analogues

This compound belongs to a family of structurally related compounds, including A2 and A3, which differ in their glycosylation patterns and acyl substitutions.

  • Glycosylation Differences :
    While A1 contains α-D-galactose units, A2 and A3 feature β-D-glucose and α-L-rhamnose, respectively. These variations alter the compounds’ solubility and metal-binding properties.

  • Acyl Substituents :
    A2 lacks one benzoate group compared to A1, resulting in a smaller macrocyclic cavity. A3 retains all four benzoates but incorporates a methylated galactose, enhancing its lipophilicity.

  • Stereochemical Variations :
    A2 exhibits an exo configuration at the spiro center, inverting the spatial arrangement of the cyclohexene ring relative to the tetronic acid. This shift reduces its conformational rigidity compared to A1.

These structural modifications correlate with distinct biological activities, though the exclusion of pharmacological data per the article’s scope precludes further discussion.

Properties

CAS No.

136765-19-0

Molecular Formula

C77H98O30-4

Molecular Weight

1503.6 g/mol

IUPAC Name

(7E,19E,21E,33E,45E,47E)-4,30-diformyl-9,23,35,49-tetrahydroxy-3,6,15,18,22,29,32,41,48-nonamethyl-53,54,55,56-tetraoxo-16,42-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-12,26,38,52-tetraoxanonacyclo[48.2.1.110,13.124,27.136,39.01,6.013,18.027,32.039,44]hexapentaconta-4,7,16,19,21,30,33,42,45,47-decaene-11,25,37,51-tetrolate

InChI

InChI=1S/C77H98O30/c1-34-12-10-14-44-20-40(32-100-69-59(90)57(88)55(86)47(30-80)102-69)36(3)21-74(44)61(92)49(65(96)104-74)45(82)15-18-72(8)25-41(28-78)38(5)23-77(72)64(95)52(68(99)107-77)54(85)35(2)13-11-17-71(7)27-43(33-101-70-60(91)58(89)56(87)48(31-81)103-70)39(6)24-75(71)62(93)50(66(97)105-75)46(83)16-19-73(9)26-42(29-79)37(4)22-76(73)63(94)51(53(34)84)67(98)106-76/h10-20,25-29,36-39,44-60,65-70,80-91H,21-24,30-33H2,1-9H3/q-4/b14-10+,17-11+,18-15+,19-16+,34-12+,35-13+/t36?,37?,38?,39?,44?,45?,46?,47-,48-,49?,50?,51?,52?,53?,54?,55+,56+,57+,58+,59-,60-,65?,66?,67?,68?,69+,70+,71?,72?,73?,74?,75?,76?,77?/m1/s1

InChI Key

JJNPIRKBXBBKHB-MNKRQEGKSA-N

Isomeric SMILES

CC1CC23C(/C=C/C=C(/C(C4C(OC5(C4=O)CC(C(=CC5(/C=C/C(C6C(OC7(C6=O)CC(C(=CC7(/C=C/C=C(/C(C8C(OC9(C8=O)CC(C(=CC9(/C=C/C(C(C2=O)C(O3)[O-])O)C)C=O)C)[O-])O)\C)C)CO[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)C)[O-])O)C)C=O)C)[O-])O)\C)C=C1CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O

Canonical SMILES

CC1CC23C(C=CC=C(C(C4C(OC5(C4=O)CC(C(=CC5(C=CC(C6C(OC7(C6=O)CC(C(=CC7(C=CC=C(C(C8C(OC9(C8=O)CC(C(=CC9(C=CC(C(C2=O)C(O3)[O-])O)C)C=O)C)[O-])O)C)C)COC2C(C(C(C(O2)CO)O)O)O)C)[O-])O)C)C=O)C)[O-])O)C)C=C1COC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

Quartromicin A1 has diverse applications across several scientific fields:

  • Antiviral Research : this compound exhibits potent antiviral properties, particularly against herpes simplex virus type 1 and influenza virus type A. Its mechanism involves inhibiting viral replication by targeting specific viral proteins, which interferes with their functions .
  • Antibacterial Studies : Although primarily noted for its antiviral effects, this compound also displays antibacterial activity against various Gram-positive bacteria. This dual functionality opens avenues for research into its potential as a therapeutic agent against resistant bacterial strains .
  • Drug Development : The compound serves as a lead structure in drug discovery programs aimed at developing new antiviral and antibacterial agents. Its unique structural features provide a scaffold for synthesizing derivatives with enhanced biological activity .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

  • Case Study 1 : In vitro studies demonstrated that this compound effectively inhibited the replication of herpes simplex virus type 1 at low micromolar concentrations. The compound was shown to reduce viral plaque formation significantly, indicating its potential as an antiviral agent .
  • Case Study 2 : Research on the antibacterial properties of this compound revealed its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited minimal inhibitory concentrations comparable to existing antibiotics, suggesting its utility in treating resistant infections .

Comparative Data Table

The following table summarizes key findings related to this compound's applications:

Application AreaActivity TypePathogen/TargetReference
AntiviralInhibitionHerpes simplex virus type 1 ,
AntiviralInhibitionInfluenza virus type A ,
AntibacterialInhibitionMethicillin-resistant Staphylococcus aureus ,
Drug DevelopmentLead CompoundVarious viral and bacterial pathogens ,

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound with Similar Compounds

Compound Key Structural Features Spirotetronate Units Notable Substituents
This compound Four spirotetronate moieties (2S, 2R), α-D-galactopyranosyl, aldehyde groups 4 CHO, OH, OMe, α-D-galactopyranosyl
Abyssomicin C Spirotetronate + decalin ring 1 Decalin, chlorinated aromatic ring
Pyrroindomycin A Spirotetramate + trans-decalin 1 Decalin, tetramate
Fluvirucins Macrolide backbone with spirotetronate 1 Macrolide lactone, varying acyl chains
Kistamicins Linear polyketide with terminal spirotetronate 1 Epoxide, hydroxyl groups

This compound’s four spirotetronate units distinguish it from most analogs, which typically contain one. Its α-D-galactopyranosyl and aldehyde groups further enhance polarity and target interaction .

Bioactivity and Mechanisms

Table 3: Antiviral Activity Profile

Compound Antiviral Targets Proposed Mechanism Resistance Profile
This compound HSV-1, influenza A, HIV Viral entry inhibition; membrane fusion disruption No reported resistance
Cycloviracin B1 Influenza A, HIV Reverse transcriptase inhibition Moderate resistance in HIV
Fluvirucin B5 HSV-1, HBV Viral capsid assembly interference Low resistance
Abyssomicin C Gram-positive bacteria (e.g., MRSA) Para-aminobenzoic acid biosynthesis inhibition Rare resistance

This compound exhibits broad-spectrum antiviral activity, contrasting with abyssomicin C’s antibacterial focus. Its multi-target mechanism may reduce resistance risk compared to single-target agents like cycloviracins .

Q & A

Q. How can researchers validate the structural elucidation of this compound and its derivatives?

  • Methodological Guidance : Combine X-ray crystallography for core scaffold determination (e.g., tetronate rings) with advanced NMR techniques (e.g., 2D COSY, NOESY) to resolve stereochemical ambiguities in substituents like α-D-galactopyranosyl or aldehyde groups . For novel derivatives, high-resolution MS (HRMS) and infrared spectroscopy (IR) are essential to confirm functional groups (e.g., -CHO, -OMe) .

Q. What are the standard assays for preliminary bioactivity screening of this compound?

  • Methodological Guidance : Use minimum inhibitory concentration (MIC) assays against Gram-positive pathogens (e.g., Staphylococcus aureus) to evaluate antimicrobial activity. For cytotoxicity, employ cell viability assays (e.g., MTT) in cancer cell lines, ensuring controls for solvent interference. Dose-response curves should be statistically validated using nonlinear regression models (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Guidance : Conduct a systematic meta-analysis to identify variables such as strain-specific resistance mechanisms or assay conditions (e.g., pH, serum concentration). Use sensitivity analyses to isolate confounding factors (e.g., impurity profiles in synthesized batches). Cross-reference findings with structural analogs (e.g., derivatives 8 and 9 in ) to determine if substituent variations explain discrepancies .

Q. What strategies can optimize the experimental design for studying this compound’s mechanism of action?

  • Methodological Guidance : Employ omics approaches (transcriptomics/proteomics) to map molecular targets in pathogen models. Pair this with genetic knockout libraries (e.g., S. aureus transposon mutants) to identify resistance genes. For mechanistic validation, use surface plasmon resonance (SPR) to quantify binding affinity to suspected targets (e.g., bacterial ribosomes) .

Q. How to address challenges in scaling up this compound production for in vivo studies without compromising purity?

  • Methodological Guidance : Optimize fermentation parameters (e.g., fed-batch bioreactors) to enhance yield while minimizing byproducts. Implement orthogonal purification steps (e.g., ion-exchange chromatography followed by size-exclusion chromatography) and real-time purity monitoring via liquid chromatography–mass spectrometry (LC-MS). Validate batch consistency using quantitative NMR (qNMR) .

Q. What computational models are suitable for predicting this compound’s interactions with biological targets?

  • Methodological Guidance : Use molecular docking (e.g., AutoDock Vina) to screen against protein databases (e.g., PDB), prioritizing targets with conserved binding pockets. Validate predictions with molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability under physiological conditions. Cross-correlate results with experimental mutagenesis data to refine models .

Data Analysis & Interpretation

Q. How to statistically analyze conflicting results in this compound’s pharmacokinetic profiles?

  • Methodological Guidance : Apply mixed-effects models to account for intersubject variability in animal studies. Use Bayesian frameworks to integrate prior data (e.g., solubility, protein binding) and reduce uncertainty in parameter estimates (e.g., half-life, volume of distribution). Validate with bootstrap resampling to assess robustness .

Q. What frameworks guide the prioritization of this compound derivatives for further study?

  • Methodological Guidance : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to rank derivatives. Combine quantitative structure-activity relationship (QSAR) models with in vitro toxicity data to shortlist candidates. Use decision-tree algorithms to weigh synthetic accessibility against bioactivity .

Ethical & Reproducibility Considerations

Q. How to ensure reproducibility in this compound research across laboratories?

  • Methodological Guidance : Publish full experimental protocols (e.g., fermentation media composition, HPLC gradients) in supplementary materials. Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for raw datasets. Collaborate with third-party labs for interlaboratory validation .

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